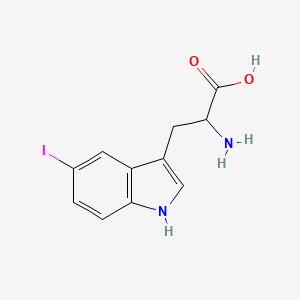

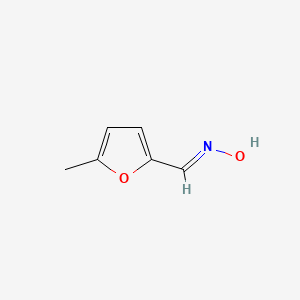

5-Metil-2-furaldehído oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-furaldehyde oxime is a member of furans and an aldehyde . It has a molecular formula of C6H7NO2 . It plays a role as a Maillard reaction product, a human metabolite, an EC 2.2.1.6 (acetolactate synthase) inhibitor, and a flavoring agent .

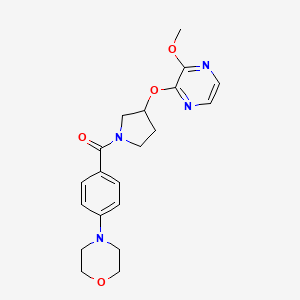

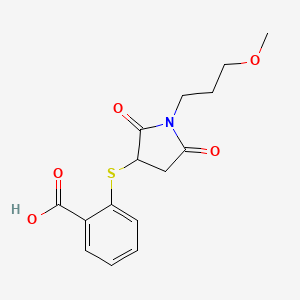

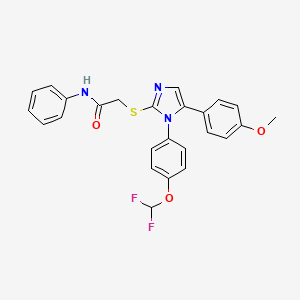

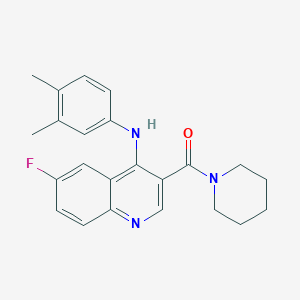

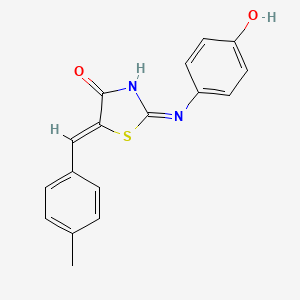

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-furaldehyde oxime is characterized by a molecular weight of 125.13 g/mol . The compound has a topological polar surface area of 45.7 Ų . The InChIKey of the compound is VJBRLHBYLMMWER-QPJJXVBHSA-N .

Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-2-furaldehyde oxime are complex and involve various pathways. For instance, 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are converted by yeast into furan methanol (FM) and furan dimethanol (FDM) catalyzed mainly with NADPH .

Physical and Chemical Properties Analysis

5-Methyl-2-furaldehyde oxime has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 125.047678466 g/mol .

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Las moieties de oxima y éter de oxima, como las que se encuentran en 5-MFAO, desempeñan un papel fundamental en la mejora de las propiedades fisicoquímicas y anticancerígenas de marcos moleculares estructuralmente diversos . Esto convierte a 5-MFAO en un candidato prometedor para el desarrollo de nuevos fármacos anticancerígenos .

Ingeniería de Proteínas

5-MFAO y sus derivados han mostrado potencial en la ingeniería de proteínas, donde las secuencias de aminoácidos alteradas pueden mejorar la actividad enzimática y afectar la preferencia por los cofactores . Esto podría conducir al desarrollo de biocatalizadores más eficientes y específicos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Methyl-2-furaldehyde oxime is a biochemical used in proteomics research It’s known that oximes, in general, can react with aldehydes and ketones to form compounds .

Mode of Action

The mode of action of 5-Methyl-2-furaldehyde oxime involves its interaction with its targets. In the formation of oximes, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

5-Methyl-2-furaldehyde oxime, a derivative of 5-Hydroxymethyl-2-furaldehyde (HMF), can be produced from biomass sources like fructose, glucose, or sucrose. The transformation of these sugars is a significant reaction pathway due to their availability in biomass primary compounds .

Result of Action

The formation of oximes from aldehydes and ketones is a well-known reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-furaldehyde oxime. For instance, the transformation of sugars into 5-Methyl-2-furaldehyde oxime and other derivatives can be influenced by factors such as temperature and the presence of catalysts .

Análisis Bioquímico

Biochemical Properties

It is known that oximes, such as 5-Methyl-2-furaldehyde oxime, can react with aldehydes and ketones to form compounds . This reaction is essentially irreversible as the adduct dehydrates

Molecular Mechanism

It is known that oximes can form through a reaction with aldehydes and ketones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Propiedades

IUPAC Name |

(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBRLHBYLMMWER-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566061.png)

![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)